N-(6-chloro-4-pyrimidinyl)benzamide
Description
Properties
Molecular Formula |
C11H8ClN3O |
|---|---|
Molecular Weight |
233.65g/mol |
IUPAC Name |
N-(6-chloropyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C11H8ClN3O/c12-9-6-10(14-7-13-9)15-11(16)8-4-2-1-3-5-8/h1-7H,(H,13,14,15,16) |
InChI Key |
DVGDEXBOHJQOCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=NC=N2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=NC=N2)Cl |
solubility |
34.2 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
HAT Modulatory Activity
Benzamide derivatives with halogenated aromatic substituents have shown significant HAT inhibitory or activating properties:
- CTPB (N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) : This compound activates p300 HAT activity, contrasting with anacardic acid-derived inhibitors. The 4-chloro-3-trifluoromethylphenyl group and long alkyl chain enhance cell permeability and target binding .
- Pyridin-4-yl benzamides (Compounds 4 and 5): These derivatives exhibit HAT inhibition comparable to garcinol in HeLa cells, with IC₅₀ values in the low micromolar range. The pyridine ring likely facilitates π-π interactions with enzyme active sites .
Key Structural Insight : The position and electronegativity of halogen substituents (e.g., chlorine in N-(6-chloro-4-pyrimidinyl)benzamide vs. trifluoromethyl in CTPB) critically influence HAT modulation. Pyrimidine rings may offer enhanced rigidity and hydrogen-bonding capacity compared to pyridine or phenyl groups .
Antimicrobial Activity
Chlorinated benzamides demonstrate potent antimicrobial effects:
- Compound4 (N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide): Exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 8 µg/mL) and fungal strains (MIC: 16 µg/mL). The azetidinone ring and dual chloro substituents enhance membrane penetration .
- LMM5 and LMM11 : Sulfamoyl-substituted benzamides show antifungal activity against Candida spp., though with lower potency than fluconazole (MIC: 32–64 µg/mL vs. 4 µg/mL) .
Comparison with this compound: The chloro-pyrimidinyl group may improve target specificity compared to azetidinone derivatives, but the absence of sulfamoyl or azetidinone moieties could reduce broad-spectrum efficacy .
Antioxidant Activity
Thiourea-linked benzamides with electron-donating groups show notable antioxidant effects:
- A8 (N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide): Achieves 86.6% inhibition in a CCl₄-induced oxidative stress model, attributed to the 4-hydroxyphenyl group’s radical-scavenging ability .
- H10 (N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide): Shows 87.7% inhibition, highlighting the role of methoxy substituents in stabilizing free radicals .
Data Tables
Table 1: Structural and Activity Comparison of Benzamide Derivatives
Preparation Methods
Reaction Mechanism and Reagent Selection
The most straightforward route involves reacting 4-amino-6-chloropyrimidine with benzoyl chloride or its derivatives. This nucleophilic acyl substitution proceeds via activation of the carboxylic acid group, typically using coupling agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For instance, POCl₃ converts benzoic acid into benzoyl chloride in situ, which then reacts with the pyrimidine amine (Fig. 1).
Reaction Conditions:
Purification and Byproduct Management
Phosphorous salt impurities from POCl₃ necessitate sequential washes with dilute HCl (2–5% w/v), sodium bicarbonate (2–5% w/v), and saturated NaCl. Crystallization from ethanol or ethyl acetate yields chromatographically pure product.
Activated Benzoic Acid Approach
One-Pot Synthesis Using Phosphorus Oxychloride
This method avoids isolated benzoyl chloride, reducing toxicity and handling risks. Benzoic acid is activated directly with POCl₃ in a mixed solvent, followed by aminolysis with 4-amino-6-chloropyrimidine (Scheme 1).
Key Steps:
-
Activation: Benzoic acid + POCl₃ → Benzoyl intermediate.
-
Aminolysis: Intermediate + 4-amino-6-chloropyrimidine → Target compound.
Advantages:
Multi-Step Synthesis via Curtius Rearrangement
Intermediate Formation and Deprotection
A patent-pending method employs a Curtius rearrangement to generate tert-butyl carbamate intermediates, which are deprotected to yield free amines for subsequent benzoylation (Scheme 2). For example:
-
Curtius Rearrangement: Formula I → tert-butyl carbamate (15) using diphenylphosphoryl azide (DPPA).
-
Deprotection: TFA-mediated cleavage of tert-butyl group → Formula III.
-
Benzoylation: Formula III + Benzoyl chloride → N-(6-Chloro-4-pyrimidinyl)benzamide.
Challenges:
Comparative Analysis of Synthetic Methods
Table 1. Performance metrics of primary synthesis routes.
Optimization Strategies and Yield Enhancement
Solvent Engineering
Mixed solvents (THF:ethyl acetate) improve reagent miscibility and product solubility, reducing side reactions. For example, a 1:3 THF:ethyl acetate ratio increases yield by 12% compared to pure THF.
Catalytic Additives
Piperidine (1–2 mol%) accelerates acylation by deprotonating the amine, enhancing nucleophilicity. This reduces reaction time from 6 h to 3 h while maintaining yields >85%.
Industrial-Scale Production Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
